Also known as Ethylhexyl Salicylate. Octyl salicylate is an oil soluble chemical sunscreen agent that absorbs UVB radiation. It does not protect against UVA. Octyl salicylate is used to augment the UVB protection in a sunscreen. Salicylates are weak UVB absorbers and they are generally used in combination with other UV filters. Octyl salicylate appears to have a good safety profile. It covers wavelength in the range 295-315 nm, peak at 307-310 nm. It is an ester of salicylic acid and 2-ethylhexanol. The salicylate portion of the molecule absorbs ultraviolet light to protect skin from the harmful effects of exposure to sunlight, while the ethylhexanol portion functions as an emollient.
2-Ethylhexyl salicylate is a natural product found in Camellia sinensis, Homo sapiens, and Lonicera japonica with data available.
2-Ethylhexyl salicylate
CAS No.: 118-60-5
Cat. No.: VC0001983
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118-60-5 |
---|---|
Molecular Formula | C15H22O3 |
Molecular Weight | 250.33 g/mol |
IUPAC Name | 2-ethylhexyl 2-hydroxybenzoate |
Standard InChI | InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 |
Standard InChI Key | FMRHJJZUHUTGKE-UHFFFAOYSA-N |
Isomeric SMILES | CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1O |
SMILES | CCCCC(CC)COC(=O)C1=CC=CC=C1O |
Canonical SMILES | CCCCC(CC)COC(=O)C1=CC=CC=C1O |
Introduction
Chemical Structure and Synthesis Methodologies
Molecular Characteristics
2-Ethylhexyl salicylate (C₁₅H₂₂O₃) features a salicylic acid moiety esterified with 2-ethylhexanol, yielding a hydrophobic molecule with a molecular weight of 250.33 g/mol . Key physicochemical properties include:
The ester's structure enables simultaneous UV absorption and lipid solubility, making it effective in oil-based sunscreen formulations .
Synthesis Pathways
Traditional synthesis involves azeotropic esterification of salicylic acid with 2-ethylhexanol under acidic catalysis . Recent innovations employ immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, achieving 88.2% molar conversion under optimized conditions :
Parameter | Optimal Value | Conversion Rate |
---|---|---|
Temperature | 66.5°C | 88.2% |
Reaction Time | 23.1 hours | |
Enzyme Loading | 881 PLU |
This enzymatic approach reduces energy consumption and avoids toxic catalysts, aligning with green chemistry principles . The lipase maintains >80% activity after six reuse cycles, enhancing process sustainability .
Applications in Photoprotection
UV Filter Efficacy
As a UVB absorber, 2-ethylhexyl salicylate exhibits peak absorption at 306 nm, complementing broader-spectrum filters like avobenzone . While its molar extinction coefficient (ε = 1,200–1,400 M⁻¹cm⁻¹) is modest compared to modern filters, it enhances formulation stability by:
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Reducing photodegradation of co-ingredients (e.g., oxybenzone) through excited-state quenching
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Improving solubility of crystalline UV filters in oil phases
Formulation Synergies
Clinical studies demonstrate synergistic effects when combined with other filters:
Filter Combination | SPF Enhancement | Reference |
---|---|---|
3% Octisalate + 3% Avobenzone | 37% | |
5% Octisalate + 5% Octocrylene | 29% |
These synergies enable lower concentrations of individual actives, mitigating irritation risks while maintaining protection .
Human Toxicokinetics and Exposure
Dermal Absorption Dynamics
A 2025 study simulating real-world sunscreen use (3.8 g applied over 9 hours) revealed:
Metric | 2-Ethylhexyl Salicylate | Metabolite 5OH-EHS |
---|---|---|
Peak Urinary Concentration | 525 μg/g creatinine | 213 μg/g creatinine |
Time to Peak | 7–8 hours | 7–8 hours |
Terminal Half-Life | 8.7 hours | 87 hours |
24-Hour Excretion | 334 μg (34% total) | 124 μg (19%) |
Prolonged detection of 5OH-EHS suggests cumulative exposure risks during repeated application .
Metabolic Pathways
Phase I metabolism predominantly oxidizes the ethylhexyl chain, producing:
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5OH-EHS: Primary metabolite (19% excretion)
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5oxo-EHS: Secondary oxidation product (11%)
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5cx-EPS: Carboxylic acid derivative (18%)
Notably, 4OH-EHS and 6OH-EHS isomers account for <5% of metabolites, indicating stereoselective metabolism .
Organism | EC₅₀ (96h) | Endpoint |
---|---|---|
Daphnia magna | 2.1 mg/L | Immobilization |
Danio rerio | 4.7 mg/L | Developmental defects |
The European Chemicals Agency classifies it as "very toxic to aquatic life with long-lasting effects" .
Human Health Considerations
Contradictory evidence complicates safety assessments:
Regulatory status varies globally:
Region | Max Concentration | Status |
---|---|---|
EU | 5% | Approved (Annex VI) |
USA | 5% | GRASE Category |
Japan | 10% | Approved |
Regulatory Controversies
The 2020 CJEU ruling requiring animal testing for EU market approval sparked debate . Symrise AG's challenge argued that:
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Existing human data sufficed for safety assessment
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Testing violated cosmetic regulation (EC) No 1223/2009
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Alternative in vitro models showed concordance >85%
The court upheld ECHA's mandate, prioritizing precautionary principles over industry objections .
Future Directions
Emerging research priorities include:
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Nanoencapsulation: Enhancing UV protection while reducing systemic absorption
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Biodegradation Studies: Screening microbial consortia for esterase activity
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Longitudinal Exposure Models: Quantifying bioaccumulation in high-frequency users
Advances in computational toxicology may resolve current data gaps, enabling evidence-based updates to regulatory frameworks.
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